molecular formula C14H19Cl2N3O2S B13781982 N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride

N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride

Cat. No.: B13781982
M. Wt: 364.3 g/mol
InChI Key: XWDKHNICCZBYLN-LTCKWSDVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline derivatives with sulfonamide groups under controlled conditions. The process may include steps such as:

    Formation of Isoquinoline Derivative: Starting with a suitable isoquinoline precursor.

    Sulfonamide Introduction: Reacting the isoquinoline derivative with sulfonamide reagents.

    Piperidine Addition: Introducing the piperidine moiety to the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of sulfonamide groups.

    Substitution: Nucleophilic substitution reactions at the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted isoquinoline derivatives .

Scientific Research Applications

N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interaction with biological macromolecules.

    Medicine: Investigated for its potential as an antibacterial agent, particularly against drug-resistant strains of bacteria.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication. It binds to an allosteric site on the GyrA subunit, preventing the enzyme from functioning properly. This mechanism is distinct from other gyrase inhibitors, making it a valuable tool in combating antibiotic resistance .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Sulfonamides: Other members of this family include compounds like H-1337, which also exhibit antibacterial properties.

    Fluoroquinolones: A class of antibiotics that target DNA gyrase but through a different mechanism.

Uniqueness

N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide stands out due to its unique binding site and mode of action, which provides an alternative approach to overcoming bacterial resistance compared to traditional antibiotics .

Properties

Molecular Formula

C14H19Cl2N3O2S

Molecular Weight

364.3 g/mol

IUPAC Name

N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride

InChI

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-12-4-2-7-15-10-12)14-5-1-3-11-9-16-8-6-13(11)14;;/h1,3,5-6,8-9,12,15,17H,2,4,7,10H2;2*1H/t12-;;/m0../s1

InChI Key

XWDKHNICCZBYLN-LTCKWSDVSA-N

Isomeric SMILES

C1C[C@@H](CNC1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Origin of Product

United States

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